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DISCLAIMER: Aclerastide (also known as DSC127 or NorLeu3-Angiotensin-(1-7)) is an

investigational drug that was studied for wound healing. Its clinical development was

terminated in Phase III trials due to a lack of efficacy.[1][2] This document serves as a technical

guide based on the pharmacology of its parent compound, Angiotensin-(1-7), and its target

receptor, the Mas receptor. Specific quantitative pharmacological data for Aclerastide itself is

not widely available in peer-reviewed literature. Therefore, data for Angiotensin-(1-7) is used as

a proxy to illustrate the expected pharmacological profile.

Introduction
Aclerastide is a synthetic analogue of Angiotensin-(1-7) [A(1-7)], a heptapeptide that is an

endogenous component of the Renin-Angiotensin System (RAS).[3][4] Unlike the classical

pressor arm of the RAS, which is mediated by Angiotensin II (Ang II) acting on the AT1

receptor, A(1-7) represents the primary effector of the "protective" or counter-regulatory arm.

Aclerastide, like A(1-7), exerts its effects by acting as an agonist at the G protein-coupled Mas

receptor (MasR).[5][6] This axis is recognized for its vasodilatory, anti-proliferative, anti-

inflammatory, and anti-fibrotic effects, which stand in contrast to the actions of the Ang II/AT1

receptor axis.[4][7]

Initially developed for promoting the healing of diabetic foot ulcers, the mechanism of

Aclerastide was centered on inducing progenitor cell proliferation, accelerating

vascularization, and enhancing collagen deposition and re-epithelialization.[3]
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Pharmacological Data
Quantitative data on the binding affinity and functional potency of Aclerastide at the Mas

receptor are not readily available in the public domain. The following tables summarize

published data for the endogenous ligand, Angiotensin-(1-7), to provide a representative profile

for a Mas receptor agonist.

Table 1: Receptor Binding Affinity of Angiotensin-(1-7)

Radioligand Preparation Kd (nM)
Bmax
(fmol/mg
protein)

IC50 (nM) Reference

[125I]-Ang-(1-

7)

Mas-

transfected

CHO cells

0.83 ± 0.10 58.8 - [5]

[125I]-Tyr0-

Ang-(1-7)

Rat liver

membranes
11 ± 2 3.6 ± 0.4 32 ± 15 [1]

Kd: Dissociation constant; Bmax: Maximum receptor density; IC50: Half maximal inhibitory

concentration.

Table 2: Functional Potency of Angiotensin-(1-7)
Assay

Cell/Tissue
System

Measured
Effect

EC50 /
Concentration

Reference

Arachidonic Acid

Release

MasR-YFP

transfected HEK

293T cells

[3H]AA Release

Significant

increase at 100

nM

[8]

eNOS

Phosphorylation

(Ser1177)

CHO-Mas cells
Increased

Phosphorylation

Significant

increase at 100

nM

Nitric Oxide (NO)

Release
CHO-Mas cells

2-fold increase

over control
100 nM

EC50: Half maximal effective concentration.
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Signaling Pathways
Activation of the Mas receptor by Aclerastide initiates a cascade of intracellular signaling

events that are distinct from the canonical Ang II/AT1 receptor pathway. The primary pathway

involves the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates the

serine/threonine kinase Akt. Akt then phosphorylates and activates endothelial Nitric Oxide

Synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator. This

pathway is central to the vasoprotective effects of Mas receptor agonism.

Furthermore, the A(1-7)/MasR axis actively counter-regulates the pro-inflammatory and pro-

oxidative effects of Ang II. It has been shown to inhibit Ang II-stimulated NADPH oxidase

activity, thereby reducing the production of reactive oxygen species (ROS). This leads to

downstream inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
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Caption: Aclerastide signaling via the Mas receptor.
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Experimental Protocols
Characterizing a Mas receptor agonist like Aclerastide involves a series of in vitro assays to

determine its binding affinity, functional potency, and downstream cellular effects.

Mas Receptor Radioligand Binding Assay
This protocol is adapted from methodologies used for Angiotensin-(1-7).[5][8]

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of the ligand for

the Mas receptor.

Materials:

Cell line: HEK293T or CHO cells stably transfected with the human Mas receptor.

Radioligand: [125I]-Ang-(1-7) (approx. 0.5 nM).

Non-labeled ligand: Aclerastide or Ang-(1-7) (for competition assays, ranging from 10-11

to 10-5 M).

Incubation Buffer: DMEM containing 0.2% BSA and a protease inhibitor cocktail, pH 7.4.

Wash Buffer: Ice-cold PBS.

Lysis Buffer: 0.1 M NaOH.

Scintillation counter or gamma counter.

Procedure:

Cell Culture: Culture MasR-transfected cells in 12-well plates until confluent.

Equilibration: Wash cells twice with DMEM and equilibrate on ice with Incubation Buffer for

30 minutes.

Incubation: Add Incubation Buffer containing [125I]-Ang-(1-7). For saturation experiments,

use increasing concentrations of the radioligand. For competition experiments, use a fixed

concentration of radioligand with increasing concentrations of unlabeled Aclerastide.
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Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of

unlabeled Ang-(1-7). Incubate at 4°C for 60 minutes.

Washing: Stop the incubation by aspirating the buffer and washing the cells three times

with ice-cold PBS to remove unbound radioligand.

Lysis: Solubilize the cells by adding Lysis Buffer and incubating for 60 minutes.

Counting: Transfer the lysate to counting vials and measure radioactivity using a gamma

counter.

Data Analysis: Analyze the data using non-linear regression (e.g., Prism software) to

calculate Kd, Bmax, and IC50 values.

Functional Assay: Nitric Oxide (NO) Production
This protocol measures a key downstream effect of Mas receptor activation.

Objective: To quantify the production of nitric oxide in response to agonist stimulation.

Materials:

Cell line: Human Aortic Endothelial Cells (HAEC) or MasR-transfected CHO cells.

Agonist: Aclerastide (e.g., 10-9 to 10-5 M).

Control: Vehicle (e.g., serum-free medium).

Antagonist (optional): A-779 (a selective MasR antagonist).

NO measurement kit (e.g., Griess Reagent System or DAF-FM Diacetate).

Procedure:

Cell Culture: Plate cells in 6-well or 24-well plates and grow to confluence.

Pre-incubation (optional): If using an antagonist, pre-incubate cells with A-779 (e.g., 10-6

M) for 10-20 minutes.
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Stimulation: Replace the medium with serum-free medium containing various

concentrations of Aclerastide or vehicle control. Incubate at 37°C for a defined period

(e.g., 30 minutes).

Sample Collection: Collect the cell culture supernatant.

NO Measurement: Measure the concentration of nitrite (a stable metabolite of NO) in the

supernatant using the Griess Reagent System according to the manufacturer's

instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-

naphthyl)ethylenediamine dihydrochloride to form a colored azo compound, which is then

measured spectrophotometrically at ~540 nm.

Data Analysis: Construct a dose-response curve and calculate the EC50 value for

Aclerastide-induced NO production.

Experimental Workflow Visualization
The logical flow for characterizing a novel Mas receptor agonist like Aclerastide would proceed

from initial binding studies to functional and pathway-specific assays.
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Caption: Workflow for characterizing a Mas receptor agonist.
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Conclusion
Aclerastide is a synthetic peptide agonist of the Mas receptor, a key component of the

protective arm of the Renin-Angiotensin System. Its mechanism of action is centered on the

activation of pro-healing and vasoprotective signaling pathways, primarily through the

PI3K/Akt/eNOS cascade, leading to increased nitric oxide production. Although its clinical

development for diabetic foot ulcers was discontinued, the study of Aclerastide and the A(1-

7)/MasR axis continues to be a valuable area of research for potential therapeutic interventions

in cardiovascular and inflammatory diseases. The experimental protocols and data presented

here, using its parent compound as a proxy, provide a foundational guide for researchers in the

field of drug development targeting this important physiological system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b1666543#aclerastide-as-an-angiotensin-receptor-
agonist]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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